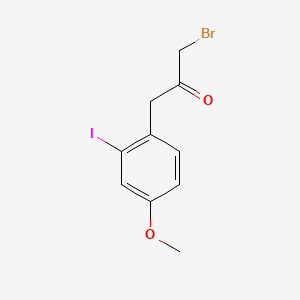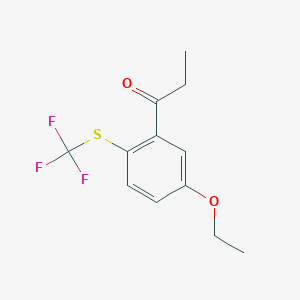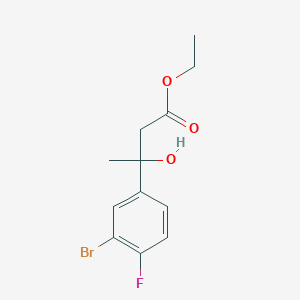
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzene, where two methoxy groups, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 1,4-dimethoxy-2-fluoro-3-(fluoromethyl)quinone.
Reduction: Formation of 1,4-dimethoxy-2-fluoro-3-methylbenzene.
Substitution: Formation of 1,4-dimethoxy-2-(substituted)-3-(fluoromethyl)benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluoromethyl group can enhance the lipophilicity of the compound, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.
2-Fluoro-1,4-dimethoxybenzene: Similar structure but lacks the fluoromethyl group, affecting its chemical and physical properties.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups along with methoxy groups. This combination of substituents provides a unique set of chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-fluoro-3-(fluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
XXQSJVADGQFJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


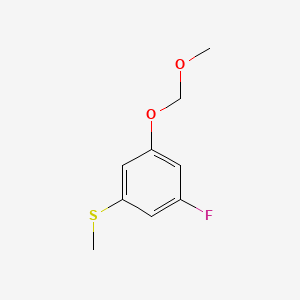
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
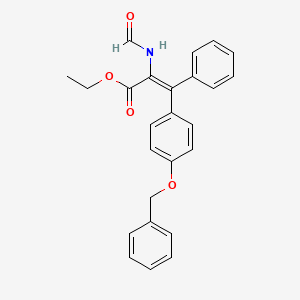
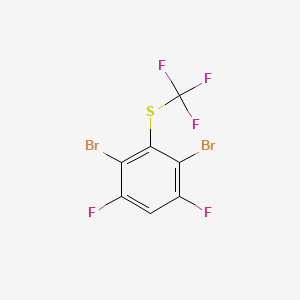
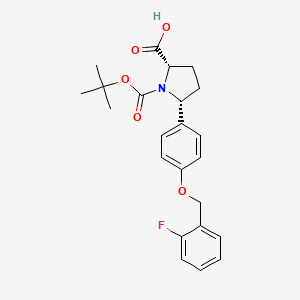
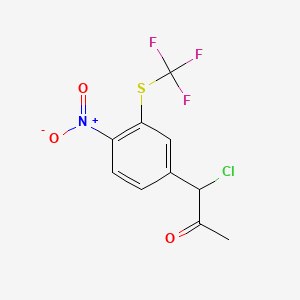
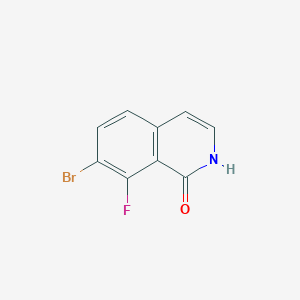
![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
